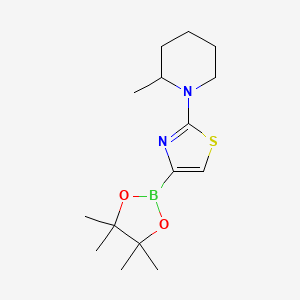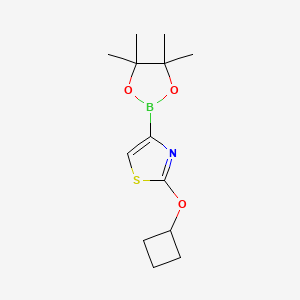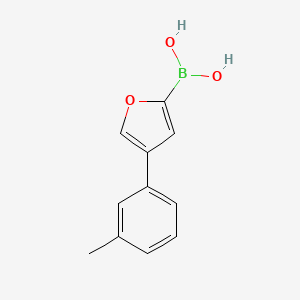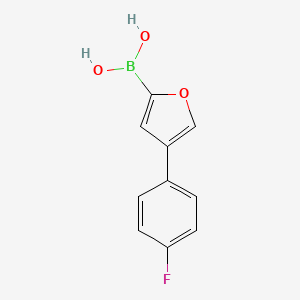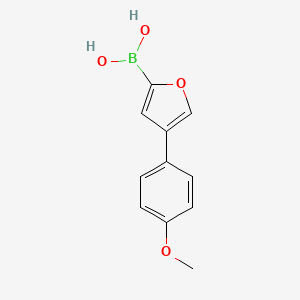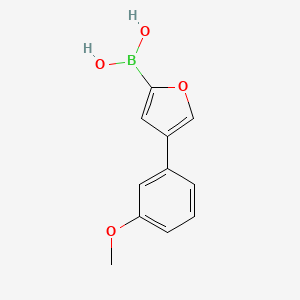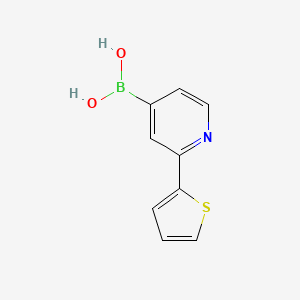
2-(Thiophen-2-yl)pyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)pyridine-4-boronic acid, also known as TPPA, is a boronic acid that has been widely used in synthetic organic chemistry and pharmaceutical research. It is often used as a catalyst in organic reactions, as a ligand for metal complexes, and in the synthesis of various pharmaceuticals. TPPA is a versatile compound that has been widely studied for its various applications in both pharmaceutical and biochemical research.
Aplicaciones Científicas De Investigación
2-(Thiophen-2-yl)pyridine-4-boronic acid has been widely studied for its various applications in both pharmaceutical and biochemical research. It has been used in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a ligand for metal complexes. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of various antibiotics, such as ampicillin and penicillin.
Mecanismo De Acción
2-(Thiophen-2-yl)pyridine-4-boronic acid is a boronic acid that acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, such as the enzyme cyclooxygenase-2 (COX-2). By forming a covalent bond with COX-2, this compound can inhibit the enzyme, which in turn can lead to the inhibition of the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of the synthesis of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antiviral and antifungal activity, as well as antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Thiophen-2-yl)pyridine-4-boronic acid is its versatility. It can be used in a variety of organic reactions, as a catalyst, and as a ligand for metal complexes. Additionally, this compound is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, which means it can degrade over time. Additionally, this compound is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Thiophen-2-yl)pyridine-4-boronic acid. One potential direction is the use of this compound in the synthesis of novel pharmaceuticals. Additionally, this compound could be used in the development of new catalysts for organic reactions. It could also be used in the development of new metal complexes for use in biochemistry and drug delivery. Finally, this compound could be used in the development of new antiviral, antifungal, and antibacterial drugs.
Métodos De Síntesis
2-(Thiophen-2-yl)pyridine-4-boronic acid can be synthesized from pyridine-4-boronic acid and 2-thiophene-2-yl-chloride. This is achieved through a two-step reaction. The first step involves the reaction of pyridine-4-boronic acid and 2-thiophene-2-yl-chloride in the presence of a base such as sodium carbonate. The second step involves the reaction of the resulting product with sodium borohydride, which reduces the 2-thiophene-2-yl-chloride to this compound.
Propiedades
IUPAC Name |
(2-thiophen-2-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFEMNZJZDVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

